6-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine
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Overview
Description
6-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a purine base linked to a piperazine ring substituted with a cyclobutyl and methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine typically involves multiple steps, starting with the preparation of the core purine structure. The process includes:
Formation of the Purine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the purine ring.
Substitution Reactions:
Cyclobutyl and Methyl Group Addition: The final steps involve the selective addition of cyclobutyl and methyl groups to the piperazine ring, often using organometallic reagents and catalysts to ensure regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the purine or piperazine rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, organometallic compounds, and catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
6-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving purine metabolism.
Medicine: The compound is explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It is utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it could inhibit key enzymes in purine metabolism, leading to altered nucleotide levels and affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 4-cyclobutyl-6-(piperazin-1-yl)pyrimidine
- N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide
Uniqueness
6-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-7-methyl-7H-purine stands out due to its unique combination of a purine base with a substituted piperazine ring. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H24N8 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
6-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-7-methylpurine |
InChI |
InChI=1S/C19H24N8/c1-13-23-15(14-4-3-5-14)10-16(24-13)26-6-8-27(9-7-26)19-17-18(20-11-21-19)22-12-25(17)2/h10-12,14H,3-9H2,1-2H3 |
InChI Key |
GMONMALZDJCXRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3N(C=N4)C)C5CCC5 |
Origin of Product |
United States |
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